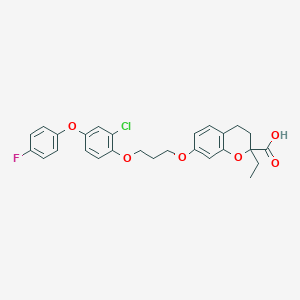

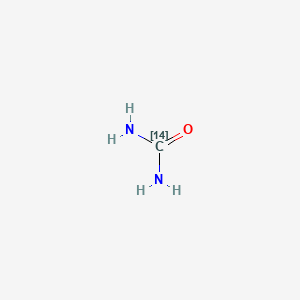

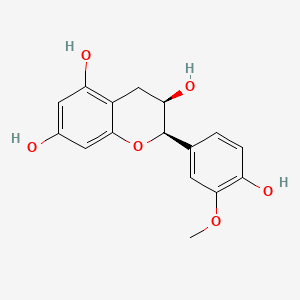

![molecular formula C6H4N2O B1248351 恶唑并[4,5-b]吡啶 CAS No. 273-97-2](/img/structure/B1248351.png)

恶唑并[4,5-b]吡啶

描述

Synthesis Analysis

The synthesis of oxazolo[4,5-b]pyridines has been achieved through various methods. One approach involves heating iminophosphoranes and alkylideneoxazol-5(4H)-ones, yielding oxazolo[5,4-b]pyridines under specific conditions (Gelmi et al., 1992). Another method for the synthesis of related structures, such as 1,2,4-triazolo[1,5-a]pyridines, involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation from N-(pyridin-2-yl)benzimidamides, showcasing the versatility in synthesizing oxazolo[4,5-b]pyridine derivatives through metal-free oxidative N-N bond formation (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of oxazolo[4,5-b]pyridine derivatives has been extensively studied, with various techniques such as PMR, IR, and mass spectra, alongside x-ray diffraction and PMR spectroscopy, confirming the structural configurations of these compounds (Aliev et al., 1997).

Chemical Reactions and Properties

Oxazolo[4,5-b]pyridine and its derivatives undergo a range of chemical reactions, leading to a variety of compounds with potential applications. For instance, the synthesis of benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines can be efficiently achieved from reactions of o-aminophenols, o-aminothiophenol, o-phenylenediamines, and 2-amino-3-hydroxypyridine with orthoesters in the presence of catalytic amounts of Bi(III) salts under solvent-free conditions, highlighting the compound's versatility in synthetic chemistry (Mohammadpoor-Baltork et al., 2007).

Physical Properties Analysis

The physical properties of oxazolo[4,5-b]pyridines, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for their application in drug formulation and material science. However, detailed studies specifically addressing the physical properties of oxazolo[4,5-b]pyridine were not identified in the current search, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties of oxazolo[4,5-b]pyridine derivatives include their reactivity towards various chemical agents, stability under different conditions, and potential for functionalization. The reactivity of substituents attached to ring carbon or nitrogen atoms of oxazolo[4,5-b]pyridine skeletons has been discussed, emphasizing the compound's utility in organic synthesis (Monier et al., 2020).

科学研究应用

量子化学研究

恶唑并[4,5-b]吡啶衍生物因其激发态分子内电荷转移特性而被研究,研究方法采用了时间依赖密度泛函理论 . 这些研究对于理解电子结构和垂直激发能至关重要,而这些是设计具有特定光学性质的化合物的基础,这些化合物可应用于有机电子学和光子学领域 .

抗菌剂

研究表明,恶唑并[4,5-b]吡啶衍生物具有显著的抗菌活性。 它们在体外和计算机模拟中被评估为潜在的抗菌剂,尤其是针对耐甲氧西林金黄色葡萄球菌 (MRSA),一种常见的医院感染原因 . 这突出了它们作为一类新型抗生素的潜力。

抗菌活性

恶唑并[4,5-b]吡啶衍生物的抗菌活性已针对多种细菌菌株(包括耐药菌株)和真菌菌株进行了研究。 这些化合物在克服对传统抗生素的耐药性方面表现出前景,而耐药性是医疗治疗中日益增长的一个问题 .

正交官能化

恶唑并[4,5-b]吡啶骨架已用于通过正交官能化合成复杂分子。 这涉及钯催化的直接 C-H 键官能化,它是药物化学中用于创建具有潜在治疗应用的多种分子的强大工具 .

电荷转移激发

恶唑并[4,5-b]吡啶的衍生物已被探索用于其电荷转移激发特性。 这项研究对于预测这些化合物的吸收和发射光谱具有重要意义,这些光谱可应用于开发用于光电器件的新材料 .

SIRT1 激活

一些恶唑并[4,5-b]吡啶衍生物已被发现是新型 SIRT1 激活剂。 SIRT1 是一种在衰老和代谢中发挥作用的酶,其激活对于治疗与衰老和代谢紊乱相关的疾病具有治疗潜力 .

DNA 结合和拓扑异构酶 II 抑制

恶唑并[4,5-b]吡啶的某些双 (苯并恶唑) 衍生物,如天然产物 UK-1,已被鉴定为镁离子依赖的 DNA 结合剂和人拓扑异构酶 II 的抑制剂。 这使它们成为潜在的抗癌药物候选者 .

药物设计中的药效团

恶唑并[4,5-b]吡啶被认为是药物设计中的一个活性药效团,因为它存在于与多种药理活性相关的化合物中。 这包括抗菌、抗病毒、抗惊厥、抗真菌和抗癌活性,使其成为药物化学中的一个多功能骨架 .

作用机制

Target of Action

Oxazolo[4,5-b]pyridine derivatives have been studied for their potential as inhibitors of cytochrome P450 CYP17 . This enzyme is responsible for the biosynthesis of precursors of both androgens and estrogen . Therefore, the primary target of Oxazolo[4,5-b]pyridine is the cytochrome P450 CYP17 enzyme.

Mode of Action

It is known that oxazolo[4,5-b]pyridine derivatives can inhibit the function of this enzyme . This inhibition could potentially lead to a decrease in the production of androgens and estrogen, which are crucial for the growth and proliferation of certain types of cancer cells.

Biochemical Pathways

Oxazolo[4,5-b]pyridine’s action on the cytochrome P450 CYP17 enzyme affects the steroidogenic pathway . This pathway is responsible for the production of steroid hormones, including androgens and estrogen. By inhibiting cytochrome P450 CYP17, Oxazolo[4,5-b]pyridine can potentially disrupt the production of these hormones, affecting the growth and proliferation of hormone-dependent cancer cells.

Pharmacokinetics

The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness

Result of Action

Oxazolo[4,5-b]pyridine has shown a remarkable variety of biological activities such as antibacterial, anticancer, and antiproliferative . It has been tested for anticancer activity against four human cancer cell lines including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) using etoposide as a standard drug . Most of the tested compounds exhibited good to moderate anticancer activities in comparison with the standard .

安全和危害

Oxazolo[4,5-b]pyridine is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Research on Oxazolo[4,5-b]pyridine is ongoing, with a focus on its potential applications in medicinal chemistry. For instance, its derivatives have shown promising results as potential antibacterial agents . Furthermore, the compound’s perturbation of sphingolipid metabolism in Trypanosoma brucei suggests it could be a promising drug target in this parasitic protozoa .

生化分析

Biochemical Properties

Oxazolo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazolo[4,5-b]pyridine has been shown to interact with sirtuins, a family of NAD±dependent deacetylases, which are involved in regulating metabolic pathways, stress responses, and aging . The interaction between oxazolo[4,5-b]pyridine and sirtuins enhances the deacetylase activity of these enzymes, thereby modulating various cellular processes.

Cellular Effects

Oxazolo[4,5-b]pyridine exerts significant effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxazolo[4,5-b]pyridine has been found to activate sirtuins, leading to changes in gene expression and metabolic pathways . This activation can result in enhanced cellular stress resistance, improved metabolic efficiency, and potentially increased lifespan. Additionally, oxazolo[4,5-b]pyridine has been shown to affect the proliferation and differentiation of certain cell types, making it a compound of interest in cancer research .

Molecular Mechanism

The molecular mechanism of oxazolo[4,5-b]pyridine involves its binding interactions with various biomolecules. It acts as an activator of sirtuins by binding to their active sites and enhancing their deacetylase activity . This interaction leads to the removal of acetyl groups from lysine residues on target proteins, resulting in changes in protein function and gene expression. Additionally, oxazolo[4,5-b]pyridine has been shown to inhibit certain enzymes involved in metabolic pathways, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxazolo[4,5-b]pyridine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that oxazolo[4,5-b]pyridine can have sustained effects on cellular function, including prolonged activation of sirtuins and continued modulation of metabolic pathways . These temporal effects are crucial for understanding the potential therapeutic applications of oxazolo[4,5-b]pyridine.

Dosage Effects in Animal Models

The effects of oxazolo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to activate sirtuins and improve metabolic efficiency without causing significant adverse effects . At higher doses, oxazolo[4,5-b]pyridine can exhibit toxic effects, including liver damage and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

Oxazolo[4,5-b]pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the sphingolipid metabolism pathway, leading to the accumulation of ceramides in certain cell types . This effect on sphingolipid metabolism can have significant implications for cellular signaling and stress responses. Additionally, oxazolo[4,5-b]pyridine interacts with enzymes involved in glycolysis and oxidative phosphorylation, further modulating cellular energy production .

Transport and Distribution

Within cells and tissues, oxazolo[4,5-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . Transporters such as ATP-binding cassette (ABC) transporters play a role in the cellular uptake and distribution of oxazolo[4,5-b]pyridine, influencing its bioavailability and therapeutic potential .

Subcellular Localization

Oxazolo[4,5-b]pyridine exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with sirtuins and other target proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence the subcellular localization of oxazolo[4,5-b]pyridine, directing it to specific compartments or organelles . This targeted localization is essential for the compound’s ability to modulate cellular processes effectively.

属性

IUPAC Name |

[1,3]oxazolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)8-4-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNHQVPFZIFNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435551 | |

| Record name | oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

273-97-2 | |

| Record name | oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

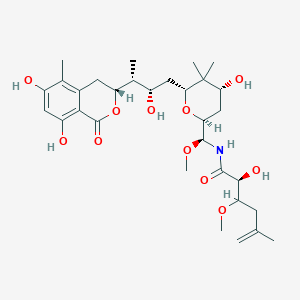

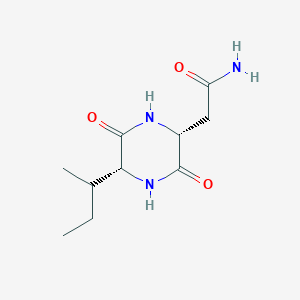

![(+)-(1R,2R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2-oxide](/img/structure/B1248269.png)

![1-[(4-Tert-butylphenyl)methyl-methylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1248290.png)